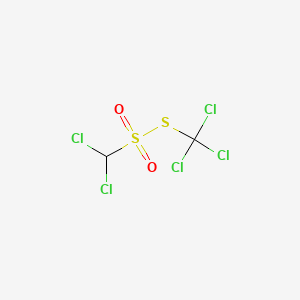
Sulfone, dichloromethyl trichloromethylthio
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sulfone, dichloromethyl trichloromethylthio: is a chemical compound with the molecular formula C2HCl5O2S2 and a molecular weight of 298.42 g/mol It is known for its unique structure, which includes both dichloromethyl and trichloromethylthio groups attached to a sulfone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of sulfone, dichloromethyl trichloromethylthio typically involves the reaction of trichloromethylthiol with dichloromethyl sulfone under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps to ensure the final product meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions:
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophilic Reagents: Sodium hydroxide, potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides .
Aplicaciones Científicas De Investigación
Chemistry: Sulfone, dichloromethyl trichloromethylthio is used as an intermediate in organic synthesis, particularly in the preparation of more complex sulfur-containing compounds .
Biology and Medicine: In biological research, this compound may be used to study the effects of sulfone-containing molecules on various biological systems. Its unique structure allows for the exploration of new drug candidates and therapeutic agents .
Industry: Industrially, this compound is valuable in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in various chemical processes and manufacturing applications .
Mecanismo De Acción
The mechanism of action of sulfone, dichloromethyl trichloromethylthio involves its interaction with molecular targets through its sulfone and thio groups. These functional groups can participate in various chemical reactions, including nucleophilic and electrophilic interactions, which can modulate the activity of biological molecules and pathways .
Comparación Con Compuestos Similares
- Dichloromethyl sulfone
- Trichloromethyl sulfone
- Methyl trichloromethyl sulfone
Comparison: Sulfone, dichloromethyl trichloromethylthio is unique due to the presence of both dichloromethyl and trichloromethylthio groups. This dual functionality provides distinct reactivity and properties compared to similar compounds, making it a versatile intermediate in organic synthesis and industrial applications .
Propiedades
Número CAS |
31335-41-8 |
|---|---|
Fórmula molecular |
C2HCl5O2S2 |
Peso molecular |
298.4 g/mol |
Nombre IUPAC |
trichloro(dichloromethylsulfonylsulfanyl)methane |
InChI |
InChI=1S/C2HCl5O2S2/c3-1(4)11(8,9)10-2(5,6)7/h1H |
Clave InChI |
RTGLSHVKDMQCCC-UHFFFAOYSA-N |
SMILES canónico |
C(S(=O)(=O)SC(Cl)(Cl)Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


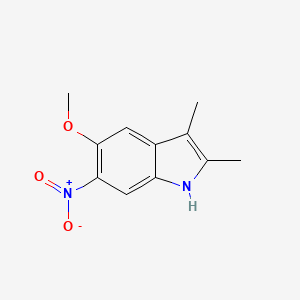
![2-Amino-1-(2-amino-6-azaspiro[3.4]octan-6-yl)-3-methylbutan-1-one](/img/structure/B13958994.png)
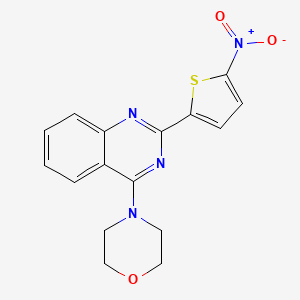
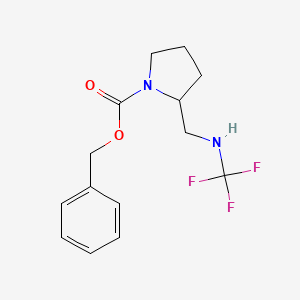

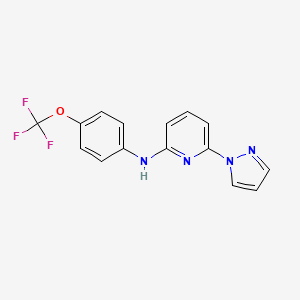
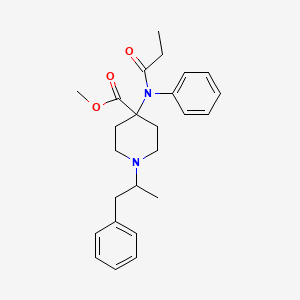
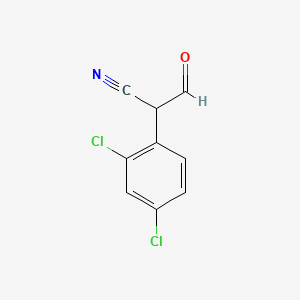
![Cyclopenta[d]imidazole-2,5(1H,3H)-dithione](/img/structure/B13959043.png)
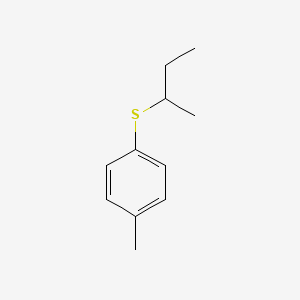
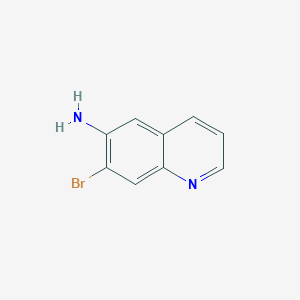
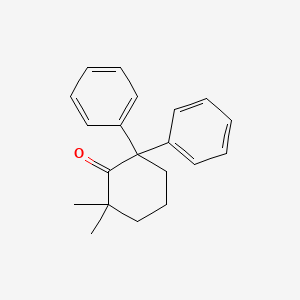
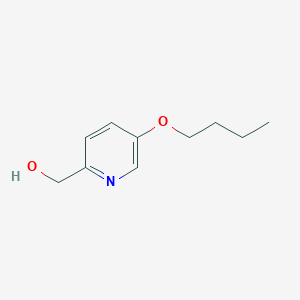
![2-bromo-N-isopropyl-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B13959070.png)
